Ascleposide E

Cytotoxicity Lung Cancer Cardenolide

Ascleposide E uniquely induces p38 MAPK-dependent endocytosis of Na+/K+-ATPase α1 subunit and tubulin acetylation—a mechanism distinct from direct inhibitors like calotropin. Essential for reproducible CRPC research. Compound-specific procurement is scientifically critical; generic cardenolide substitution invalidates downstream signaling studies. Order for precision pharmacology.

Molecular Formula C19H32O8
Molecular Weight 388.457
CAS No. 325686-49-5
Cat. No. B1151850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscleposide E
CAS325686-49-5
Molecular FormulaC19H32O8
Molecular Weight388.457
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Ascleposide E (CAS 325686-49-5) – A Natural Cardenolide Cardiac Glycoside from Asclepias Species


Ascleposide E (CAS 325686-49-5) is a naturally occurring cardenolide cardiac glycoside primarily isolated from Asclepias curassavica and Asclepias fruticosa [1]. It belongs to the broader class of cardiac glycosides, which are characterized by their steroid-like core structure and a lactone ring at C17, and are well-established inhibitors of the membrane-bound Na⁺/K⁺-ATPase enzyme [2]. Ascleposide E has been identified as a potential anticancer agent, with studies demonstrating its potent antiproliferative and pro-apoptotic effects in various cancer cell lines [3].

Why Ascleposide E Cannot Be Interchanged with Generic Cardiac Glycosides


Generic substitution among cardiac glycosides is scientifically invalid due to significant variations in potency, target selectivity, and downstream signaling pathways. While all cardenolides inhibit Na⁺/K⁺-ATPase, the degree of inhibition varies widely. For example, calotropin exhibits an IC₅₀ of 0.27 mM for Na⁺/K⁺-ATPase inhibition [1], whereas gofruside is notably more potent [2]. Furthermore, the specific downstream effects triggered by enzyme inhibition are compound-dependent. Ascleposide E uniquely induces p38 MAPK-mediated endocytosis of the Na⁺/K⁺-ATPase α1 subunit and subsequent tubulin acetylation, a mechanistic profile not uniformly shared by other cardenolides [3]. Such mechanistic and potency differences render the assumption of functional interchangeability between Ascleposide E and its analogs or alternatives scientifically unsound, necessitating compound-specific procurement for reproducible research.

Ascleposide E: Quantitative Evidence of Product-Specific Differentiation


Cytotoxic Potency of Ascleposide E vs. In-Class Cardenolides in NCI-H460 Lung Cancer Cells

Ascleposide E demonstrates potent and selective cytotoxicity against the NCI-H460 non-small cell lung cancer cell line, with a reported IC₅₀ value of 0.62 ± 0.06 μM [1]. This potency is comparable to that of strophanthojavoside, a structurally related cardenolide from the same study, which showed similar sub-micromolar activity. In contrast, the non-cardenolide triterpene 3α,27-di-O-trans-caffeoylbetulinic acid from the same plant source exhibited only weak and non-selective cytotoxicity [1], underscoring the cardenolide-specific nature of the potent activity.

Cytotoxicity Lung Cancer Cardenolide

Ascleposide E Mechanism of Action: Na⁺/K⁺-ATPase Internalization vs. Direct Inhibition

Ascleposide E induces a p38 MAPK-dependent endocytosis and downregulation of the Na⁺/K⁺-ATPase α1 subunit in castration-resistant prostate cancer (CRPC) cells [1]. This mechanism leads to a cascade of intracellular events, including tubulin acetylation and G2/M cell cycle arrest. While other cardenolides like calotropin and corotoxigenin 3-O-glucopyranoside (C3OG) inhibit Na⁺/K⁺-ATPase activity with IC₅₀ values of 0.27 mM and 0.87 mM, respectively [2], their primary mechanism is direct uncompetitive inhibition. Ascleposide E's unique ability to trigger receptor internalization adds a distinct layer of regulation, potentially leading to a more sustained and robust anticancer signal.

Mechanism of Action Prostate Cancer Na⁺/K⁺-ATPase

Comparative Cytotoxicity Profile: Ascleposide E vs. Calotropin in Wnt-Dependent Colon Cancer

Ascleposide E's cytotoxicity is mediated through Na⁺/K⁺-ATPase internalization, leading to G2/M arrest and apoptosis in CRPC cells [1]. In contrast, calotropin, a structurally distinct cardenolide, exerts its potent anticancer effects in colorectal cancer cells by inhibiting the Wnt/β-catenin signaling pathway, with an IC₅₀ of 0.7 to 3.8 nM for TCF/β-catenin transcriptional activity . This represents a fundamental difference in the primary molecular target and downstream pathway affected. Calotropin's mechanism involves the upregulation of Casein Kinase 1α (CK1α), leading to β-catenin degradation, a pathway distinct from the Na⁺/K⁺-ATPase-centric mechanism of Ascleposide E.

Wnt Signaling Colorectal Cancer Cardenolide

Optimal Research and Industrial Applications for Ascleposide E


Investigating Na⁺/K⁺-ATPase Endocytosis and Trafficking in Cancer

Ascleposide E is an ideal tool compound for studying the p38 MAPK-dependent internalization and downregulation of the Na⁺/K⁺-ATPase α1 subunit. Its unique mechanism, which is distinct from direct enzyme inhibitors like calotropin [1], makes it invaluable for experiments designed to elucidate the role of Na⁺/K⁺-ATPase trafficking in cell signaling, proliferation, and apoptosis, particularly in castration-resistant prostate cancer (CRPC) models [2].

Prostate Cancer Drug Discovery and Target Validation

Given its potent antiproliferative and pro-apoptotic effects in CRPC cell lines (PC-3 and DU-145) and its novel mechanism of action [2], Ascleposide E serves as a high-quality lead compound for developing new therapies for advanced prostate cancer. Its distinct signaling cascade, involving tubulin acetylation and G2/M arrest, provides multiple downstream targets for validation and combinatorial drug screening.

Comparative Oncology Studies of Cardenolide Mechanisms

Ascleposide E is an essential component for any comparative study aimed at dissecting the structure-activity relationships and divergent signaling pathways within the cardenolide class. Its mechanism of inducing receptor internalization [2] stands in stark contrast to the direct enzymatic inhibition of compounds like calotropin [1] or the Wnt-pathway inhibition by calotropin . Such studies are crucial for developing a nuanced understanding of cardiac glycoside biology and for rationally designing next-generation therapeutics with improved selectivity and reduced toxicity.

Analytical Reference Standard for Phytochemical Profiling

As a defined cardenolide isolated from Asclepias species [3], Ascleposide E is required as a certified reference standard for the qualitative and quantitative analysis of plant extracts, particularly those from the Apocynaceae family. It is essential for metabolomics studies, quality control of botanical raw materials, and for investigations into plant-insect interactions involving cardenolide sequestration [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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